molecular formula C8H14ClN B1317233 3-(Chloromethyl)quinuclidine

3-(Chloromethyl)quinuclidine

Cat. No.: B1317233
M. Wt: 159.65 g/mol
InChI Key: KWJQNPSDSCTDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)quinuclidine (CAS: 21863-56-9, molecular formula: C₁₀H₉Cl₂N, molecular weight: 214.09 g/mol) is a bicyclic tertiary amine derivative characterized by a quinuclidine backbone (1-azabicyclo[2.2.2]octane) with a chloromethyl substituent at the 3-position. This structural motif confers high reactivity due to the electrophilic nature of the chloromethyl group, making it a versatile intermediate in pharmaceutical synthesis . It is frequently employed as a building block for constructing complex molecules, particularly in medicinal chemistry, where its reactivity enables nucleophilic substitution reactions to introduce diverse functional groups. For example, it serves as a precursor in synthesizing inhibitors targeting enzymes like squalene synthase (SQS) and farnesyl diphosphate synthase .

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

3-(chloromethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C8H14ClN/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6H2

InChI Key

KWJQNPSDSCTDIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Quinuclidine-Based Enzyme Inhibitors

Compound Name Structural Features Target Enzyme IC₅₀/ED₅₀ Therapeutic Application References
3-(Chloromethyl)quinuclidine Chloromethyl group at C3 N/A (intermediate) N/A Synthetic precursor
BPQ-OH 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine Trypanosoma cruzi SQS ~1 µM Anti-parasitic agent
E5700/ER-119884 Novel hydrophobic substituents T. cruzi SQS 0.1 µM (10x BPQ-OH) Enhanced anti-parasitic activity
RPR 107393 Quinolin-6-ylphenyl group Squalene synthase 0.6–0.9 nM Cholesterol-lowering agent
Compounds 15–19 Fluorenyloxy-ethylidene/ethyl groups Hamster liver SQS 0.076–0.56 µM SQS inhibition research

Key Findings :

  • Potency: RPR 107393 exhibits nanomolar inhibition (IC₅₀: 0.6–0.9 nM), making it ~100–1,000x more potent than BPQ-OH (µM range) and fluorenyloxy derivatives (0.076–0.56 µM) . This highlights the importance of aromatic substituents (e.g., quinolin-6-ylphenyl) in enhancing enzyme binding.

Chloromethyl-Containing Analogues

The chloromethyl group is a critical reactive handle in medicinal chemistry. Comparing this compound with structurally similar compounds:

Table 2: Chloromethyl Group Reactivity and Bioactivity

Compound Name Core Structure Key Applications Biological Activity References
This compound Quinuclidine Intermediate for SQS inhibitors N/A
3-(Chloromethyl)indoline Indoline Cytotoxic agents (e.g., COLO 205 cells) IC₅₀: Comparable to doxorubicin

Key Findings :

  • The chloromethyl group in both compounds facilitates further derivatization. However, its position on a quinuclidine vs. indoline backbone dictates divergent applications: quinuclidine derivatives target enzymes like SQS, while indoline analogues show cytotoxicity against cancer cells .

Carboxylic Acid and Ester Derivatives

Functionalization of the quinuclidine C3 position with carboxylic acid or ester groups alters physicochemical properties and applications:

Table 3: Carboxylic Acid/Ester Derivatives

Compound Name Functional Group Applications References
Quinuclidine-3-carboxylic acid HCl Carboxylic acid Intermediate for chiral catalysts
Methyl quinuclidine-3-carboxylate HCl Methoxycarbonyl ester Prodrug synthesis

Key Findings :

  • The carboxylic acid derivative is used in asymmetric catalysis, while the ester variant serves as a prodrug candidate due to improved bioavailability . In contrast, this compound’s chloromethyl group prioritizes synthetic versatility over direct pharmacological activity.

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